molecular formula C13H17ClFN3 B12222610 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine

Cat. No.: B12222610
M. Wt: 269.74 g/mol
InChI Key: MIPFKIPQFACIIK-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine is an organic compound that features a pyrazole ring substituted with an ethyl group and a methanamine group attached to a 4-fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Formation of the Methanamine Group: The methanamine group can be introduced by reacting the ethylated pyrazole with formaldehyde and ammonium chloride under reductive amination conditions.

    Attachment of the 4-Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride in the presence of a base like sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, thiolates in ethanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Corresponding azides or thioethers.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Organic Synthesis: The compound can be used in the development of new synthetic methodologies and the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-pyrazol-5-yl)-N-benzylmethanamine: Similar structure but lacks the fluorine atom on the benzyl group.

    1-(1-methyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine: Similar structure but has a methyl group instead of an ethyl group on the pyrazole ring.

    1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-chlorobenzyl)methanamine: Similar structure but has a chlorine atom instead of a fluorine atom on the benzyl group.

Uniqueness

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine is unique due to the presence of both the ethyl group on the pyrazole ring and the fluorine atom on the benzyl group. These structural features may confer specific chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(14)6-4-11;/h3-8,15H,2,9-10H2,1H3;1H

InChI Key

MIPFKIPQFACIIK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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